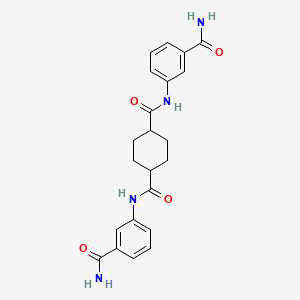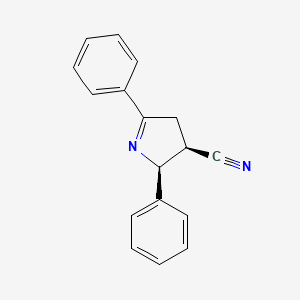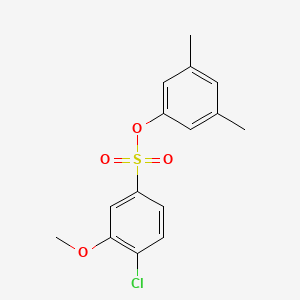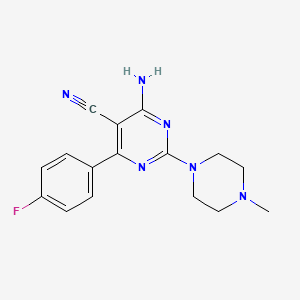
2-(3,4-Dimethylphenyl)-3-(4-methoxybenzyl)-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-Dimethylphenyl)-3-(4-methoxybenzyl)-1,3-thiazolidin-4-one is a synthetic organic compound belonging to the thiazolidinone class Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethylphenyl)-3-(4-methoxybenzyl)-1,3-thiazolidin-4-one typically involves the reaction of 3,4-dimethylbenzaldehyde with 4-methoxybenzylamine and thioglycolic acid. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for pharmaceutical applications.
化学反应分析
Types of Reactions
2-(3,4-Dimethylphenyl)-3-(4-methoxybenzyl)-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiazolidinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiazolidinone ring is substituted with various nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under mild to moderate conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ether.
Substitution: Nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents like dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced thiazolidinone derivatives
Substitution: Various substituted thiazolidinone derivatives
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: Investigated for its antimicrobial properties against a range of bacterial and fungal pathogens.
Medicine: Explored for its anti-inflammatory and anticancer activities, with studies showing promising results in preclinical models.
作用机制
The mechanism of action of 2-(3,4-Dimethylphenyl)-3-(4-methoxybenzyl)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Inhibiting Enzymes: It may inhibit key enzymes involved in the biosynthesis of essential biomolecules, leading to antimicrobial and anticancer effects.
Modulating Signaling Pathways: The compound can modulate signaling pathways related to inflammation and cell proliferation, contributing to its anti-inflammatory and anticancer activities.
相似化合物的比较
Similar Compounds
- 2-(3,4-Dimethylphenyl)-3-(4-chlorobenzyl)-1,3-thiazolidin-4-one
- 2-(3,4-Dimethylphenyl)-3-(4-nitrobenzyl)-1,3-thiazolidin-4-one
- 2-(3,4-Dimethylphenyl)-3-(4-hydroxybenzyl)-1,3-thiazolidin-4-one
Uniqueness
2-(3,4-Dimethylphenyl)-3-(4-methoxybenzyl)-1,3-thiazolidin-4-one stands out due to its unique combination of substituents, which confer specific biological activities. The presence of the methoxy group enhances its solubility and bioavailability, making it a promising candidate for further development in medicinal chemistry.
属性
分子式 |
C19H21NO2S |
|---|---|
分子量 |
327.4 g/mol |
IUPAC 名称 |
2-(3,4-dimethylphenyl)-3-[(4-methoxyphenyl)methyl]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H21NO2S/c1-13-4-7-16(10-14(13)2)19-20(18(21)12-23-19)11-15-5-8-17(22-3)9-6-15/h4-10,19H,11-12H2,1-3H3 |
InChI 键 |
UBHFFDUAEINZEV-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)C2N(C(=O)CS2)CC3=CC=C(C=C3)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-(acetylamino)phenyl]-N-isopentyl-3-oxo-1,2,4,5-tetrahydro-5,7a-epoxyisoindole-4-carboxamide](/img/structure/B13374186.png)

![3-(3,4-Dimethoxybenzyl)-6-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13374204.png)

![N-(3-bromophenyl)-2-[(7-methyl[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)sulfanyl]acetamide](/img/structure/B13374216.png)
![5-[(2-Pyridinylamino)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B13374218.png)
![2-[4-(2,4-Dimethylphenoxy)-2-quinazolinyl]phenol](/img/structure/B13374223.png)
![5-(4-ethylphenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13374230.png)
![5-(4-Acetylbenzylidene)-3-[(3-chloro-4-methoxyanilino)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B13374239.png)
![4-Phenyl-2-[2-(3,4,5-trimethoxyphenyl)vinyl]-3-quinolinecarboxylic acid](/img/structure/B13374241.png)
![(5-Chloro-2-hydroxyphenyl)[3-(4-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepin-7-yl]methanone](/img/structure/B13374244.png)


![7-[(diethylamino)methyl]-6-hydroxy-2-(4-methylbenzylidene)-1-benzofuran-3(2H)-one](/img/structure/B13374262.png)
